Cas no 898754-77-3 (2-Azetidinomethyl-4'-chlorobenzophenone)
2-Azetidinomethyl-4'-chlorobenzophenone Chemical and Physical Properties
Names and Identifiers
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- [2-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone
- 2-AZETIDINOMETHYL-4'-CHLOROBENZOPHENONE
- 2-AZETIDIN-1-YLMETHYL-4'-CHLOROBENZOPHENONE
- DTXSID90643703
- (2-(Azetidin-1-ylmethyl)phenyl)(4-chlorophenyl)methanone
- 898754-77-3
- 1-{[2-(4-CHLOROBENZOYL)PHENYL]METHYL}AZETIDINE
- {2-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone
- AKOS016020695
- SB51621
- 2-Azetidinomethyl-4'-chlorobenzophenone
-
- MDL: MFCD03842591
- Inchi: 1S/C17H16ClNO/c18-15-8-6-13(7-9-15)17(20)16-5-2-1-4-14(16)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2
- InChI Key: LRZLERVOVRFNRL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1=CC=CC=C1CN1CCC1)=O
Computed Properties
- Exact Mass: 285.09200
- Monoisotopic Mass: 285.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31000
- LogP: 3.71460
2-Azetidinomethyl-4'-chlorobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A097280-250mg |
2-Azetidinomethyl-4'-chlorobenzophenone |
898754-77-3 | 250mg |
$ 440.00 | 2022-06-08 | ||
| TRC | A097280-500mg |
2-Azetidinomethyl-4'-chlorobenzophenone |
898754-77-3 | 500mg |
$ 735.00 | 2022-06-08 | ||
| Chemenu | CM284186-1g |
(2-(Azetidin-1-ylmethyl)phenyl)(4-chlorophenyl)methanone |
898754-77-3 | 95% | 1g |
$409 | 2021-06-09 | |
| Chemenu | CM284186-5g |
(2-(Azetidin-1-ylmethyl)phenyl)(4-chlorophenyl)methanone |
898754-77-3 | 95% | 5g |
$1320 | 2021-06-09 | |
| Chemenu | CM284186-1g |
(2-(Azetidin-1-ylmethyl)phenyl)(4-chlorophenyl)methanone |
898754-77-3 | 95% | 1g |
$524 | 2024-07-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666312-1g |
(2-(Azetidin-1-ylmethyl)phenyl)(4-chlorophenyl)methanone |
898754-77-3 | 98% | 1g |
¥6350.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666312-5g |
(2-(Azetidin-1-ylmethyl)phenyl)(4-chlorophenyl)methanone |
898754-77-3 | 98% | 5g |
¥20511.00 | 2024-04-26 | |
| Crysdot LLC | CD11024498-1g |
(2-(Azetidin-1-ylmethyl)phenyl)(4-chlorophenyl)methanone |
898754-77-3 | 95+% | 1g |
$433 | 2024-07-19 | |
| Crysdot LLC | CD11024498-5g |
(2-(Azetidin-1-ylmethyl)phenyl)(4-chlorophenyl)methanone |
898754-77-3 | 95+% | 5g |
$1401 | 2024-07-19 |
2-Azetidinomethyl-4'-chlorobenzophenone Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-Azetidinomethyl-4'-chlorobenzophenone
Introduction to 2-Azetidinomethyl-4'-chlorobenzophenone (CAS No. 898754-77-3) in Modern Chemical and Pharmaceutical Research
The compound 2-Azetidinomethyl-4'-chlorobenzophenone (CAS No. 898754-77-3) represents a significant advancement in the realm of chemical synthesis and pharmaceutical applications. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its versatile reactivity and potential utility in drug development. The presence of both an azetidinyl group and a chlorobenzophenone moiety endows it with distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their therapeutic potential. Among these, azetidine derivatives have emerged as promising scaffolds for developing novel bioactive molecules. The 2-Azetidinomethyl-4'-chlorobenzophenone structure exemplifies this trend, offering a scaffold that can be modified to yield compounds with enhanced pharmacological properties. Its molecular architecture facilitates various chemical transformations, making it an attractive candidate for medicinal chemists seeking to design molecules with specific biological activities.
The chlorobenzophenone moiety in 2-Azetidinomethyl-4'-chlorobenzophenone introduces a region of electrophilic reactivity, which is particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular structures, enabling the synthesis of polycyclic compounds that often exhibit improved pharmacokinetic profiles. The ability to functionalize this compound at multiple sites provides chemists with the flexibility to explore a wide array of derivatives, each with the potential to exhibit unique biological effects.
Recent studies have highlighted the role of 2-Azetidinomethyl-4'-chlorobenzophenone in the development of small-molecule inhibitors targeting various disease pathways. For instance, modifications of this scaffold have been explored in the quest to develop inhibitors of kinases and other enzymes implicated in cancer progression. The azetidinyl ring, being part of a six-membered heterocycle, offers steric and electronic properties that can be fine-tuned to optimize binding affinity to biological targets. This has led to the discovery of several lead compounds that are currently undergoing further optimization in preclinical studies.
Moreover, the chloro substituent on the benzophenone ring enhances the lipophilicity of the molecule, a crucial factor in drug bioavailability. This feature makes 2-Azetidinomethyl-4'-chlorobenzophenone an excellent candidate for oral administration, where poor solubility and absorption are common challenges in drug development. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers have been able to identify promising derivatives with enhanced binding affinity and reduced toxicity profiles.
The synthesis of 2-Azetidinomethyl-4'-chlorobenzophenone involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of azetidine derivatives followed by functionalization with a chlorobenzophenone moiety. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and organometallic chemistry, play a pivotal role in achieving high yields and purity levels necessary for pharmaceutical applications.
In conclusion, 2-Azetidinomethyl-4'-chlorobenzophenone (CAS No. 898754-77-3) stands as a testament to the innovative spirit of modern chemical research. Its unique structural features and versatile reactivity make it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in pharmaceutical innovation is poised to grow even further.
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